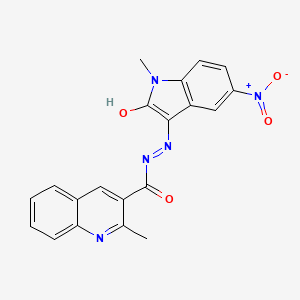
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide
描述
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Nitration: The indole derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Hydroxylation: The hydroxyl group is introduced at the 2-position through a hydroxylation reaction using reagents like hydrogen peroxide.
Quinoline Formation: The quinoline ring is synthesized separately through Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Coupling Reaction: The indole and quinoline moieties are then coupled through a condensation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
作用机制
The mechanism of action of N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Quinoline-3-carboxamide: Shares the quinoline moiety but lacks the indole structure.
5-nitroindole: Contains the nitroindole structure but lacks the quinoline moiety.
Uniqueness
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide is unique due to its combination of indole and quinoline moieties, along with the presence of hydroxyl, nitro, and carboxamide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
属性
IUPAC Name |
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-methylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-11-14(9-12-5-3-4-6-16(12)21-11)19(26)23-22-18-15-10-13(25(28)29)7-8-17(15)24(2)20(18)27/h3-10,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYQDJIIJISGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N=NC3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide](/img/structure/B3830095.png)

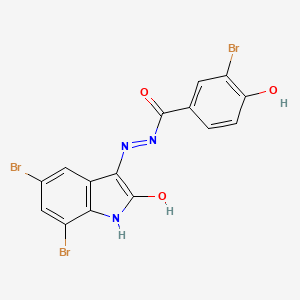
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide](/img/structure/B3830117.png)
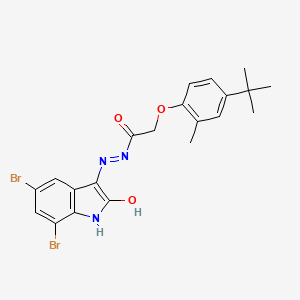
![(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B3830135.png)
![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE](/img/structure/B3830141.png)
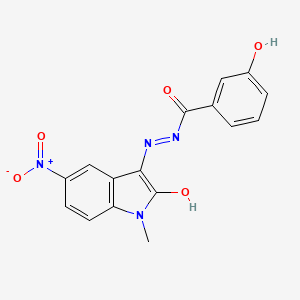

![1-(4-ethyl-1-piperazinyl)-3-(3-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3830154.png)
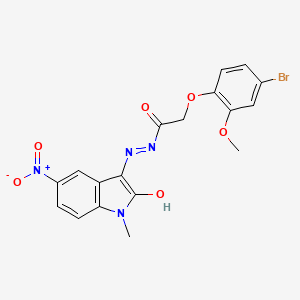
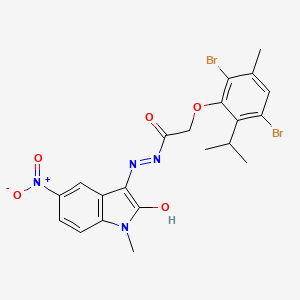
![ethyl [2,2,2-trifluoro-1-[(3-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830179.png)
![ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B3830187.png)
